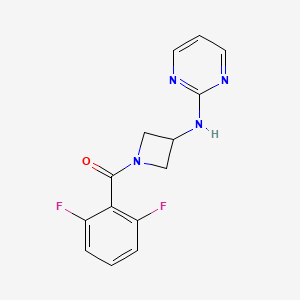
(2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group and a pyrimidinylaminoazetidinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the difluorophenyl group and the pyrimidinylaminoazetidinylmethanone moiety. These components are then combined through a series of reactions, including nucleophilic substitution and coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the difluorophenyl group and the pyrimidinylaminoazetidinylmethanone moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different chemical and biological properties. These derivatives can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, (2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a tool for studying enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic potential. It may have applications in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which (2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's ability to bind to these targets and modulate their activity is key to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to (2,6-Difluorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone include other difluorophenyl derivatives and pyrimidinylaminoazetidinylmethanone analogs. These compounds share structural similarities but may differ in their functional groups and biological activities.
Uniqueness: What sets this compound apart from its similar compounds is its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O/c15-10-3-1-4-11(16)12(10)13(21)20-7-9(8-20)19-14-17-5-2-6-18-14/h1-6,9H,7-8H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTDPXKXRXRNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2F)F)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride](/img/structure/B2880600.png)
![3-(3-methoxyphenoxy)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2880601.png)
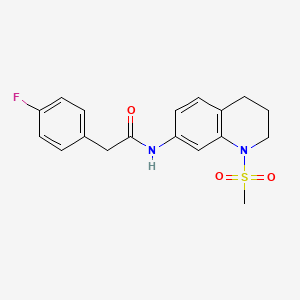
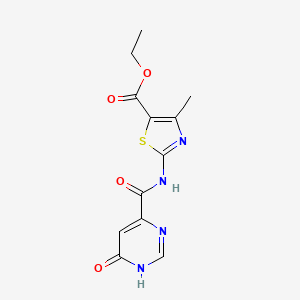
![TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE](/img/structure/B2880607.png)

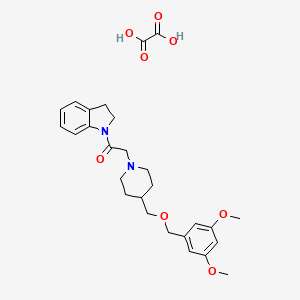

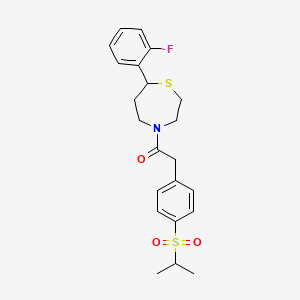
![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2880612.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2880614.png)
![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)

